molecular formula C21H18BrClN2O3 B15105281 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate

Cat. No.: B15105281
M. Wt: 461.7 g/mol
InChI Key: JUWRHSXZKPNPPE-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the quinoline derivative with morpholine using a suitable alkylating agent.

    Attachment of the 4-bromobenzoate group: The final step involves esterification or amidation reactions to attach the 4-bromobenzoate group to the quinoline derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.

Uniqueness

5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C21H18BrClN2O3

Molecular Weight

461.7 g/mol

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-bromobenzoate

InChI

InChI=1S/C21H18BrClN2O3/c22-16-5-3-14(4-6-16)21(26)28-20-15(13-25-8-10-27-11-9-25)12-18(23)17-2-1-7-24-19(17)20/h1-7,12H,8-11,13H2

InChI Key

JUWRHSXZKPNPPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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